2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one
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Overview
Description
2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the benzylsulfanylmethyl and 3,5-dimethylphenyl groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom yields sulfoxides or sulfones, while substitution of the chlorine atom can yield a variety of substituted quinazolinones .
Scientific Research Applications
2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanylmethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one: Lacks the chlorine atom at the 7-position.
7-Chloro-3-(3,5-dimethylphenyl)quinazolin-4-one: Lacks the benzylsulfanylmethyl group.
2-(Benzylsulfanylmethyl)-7-chloroquinazolin-4-one: Lacks the 3,5-dimethylphenyl group.
Uniqueness
The presence of both the benzylsulfanylmethyl and 3,5-dimethylphenyl groups, along with the chlorine atom at the 7-position, makes 2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-16-10-17(2)12-20(11-16)27-23(15-29-14-18-6-4-3-5-7-18)26-22-13-19(25)8-9-21(22)24(27)28/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEKGNSFZUVWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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